molecular formula C7H8N4O4 B12611066 [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol CAS No. 647844-95-9

[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol

Cat. No.: B12611066
CAS No.: 647844-95-9
M. Wt: 212.16 g/mol
InChI Key: NKJRMEAAYWWNKL-NTSWFWBYSA-N
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Description

[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrofuran ring, followed by the introduction of the nitro-triazole group through nitration and triazole formation reactions. The final step involves the attachment of the methanol group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted dihydrofuran derivatives, amino-triazole compounds, and oxidized furan derivatives.

Scientific Research Applications

[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,5R)-5-(3-Amino-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol
  • [(2S,5R)-5-(3-Methyl-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol

Uniqueness

[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol is unique due to its nitro group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the triazole ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

647844-95-9

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

[(2S,5R)-5-(3-nitro-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C7H8N4O4/c12-3-5-1-2-6(15-5)10-4-8-7(9-10)11(13)14/h1-2,4-6,12H,3H2/t5-,6+/m0/s1

InChI Key

NKJRMEAAYWWNKL-NTSWFWBYSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(OC1CO)N2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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